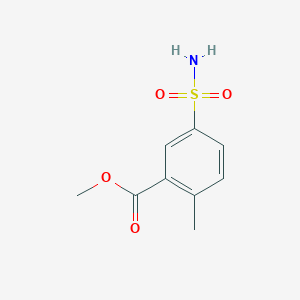

Methyl 2-methyl-5-sulfamoylbenzoate

Description

Contextualization of Benzoate (B1203000) and Sulfamoyl Scaffolds in Synthetic Organic Chemistry

In the world of synthetic organic chemistry, certain molecular frameworks, or scaffolds, are recognized for their versatility and are frequently employed in the construction of a wide array of organic compounds. Both the benzoate and sulfamoyl moieties are prime examples of such scaffolds, each possessing distinct properties that make them desirable in different synthetic applications.

Benzoate Scaffolds: The benzoate group, the ester of benzoic acid, is a common feature in many organic molecules. Its presence can influence the molecule's physical and chemical properties, such as solubility and reactivity. In medicinal chemistry, benzoate derivatives are explored for a variety of therapeutic applications.

Sulfamoyl Scaffolds: The sulfamoyl group (-SO2NH2) is a key component in a class of drugs known as sulfonamides. This functional group is a well-established marker for inhibitors of carbonic anhydrase, a family of enzymes involved in numerous physiological processes. nih.gov The sulfamoyl group's ability to participate in hydrogen bonding and its specific stereoelectronic properties are crucial for its biological activity. The development of synthetic methods to incorporate this group into different molecular structures is an active area of research.

The combination of these two scaffolds in a single molecule, as seen in methyl 2-methyl-5-sulfamoylbenzoate, creates a bifunctional compound with potential for diverse chemical transformations.

This compound as a Key Intermediate in Chemical Synthesis

An intermediate in chemical synthesis is a molecule that is formed in a middle step of a reaction and is then used in a subsequent step to produce the final product. This compound serves as a crucial intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.com

Historical Perspective on its Introduction and Utility

The synthesis of compounds related to this compound has been a subject of interest for some time. For instance, traditional methods for synthesizing its analog, methyl 2-methoxy-5-sulfamoylbenzoate, often started from salicylic (B10762653) acid and involved a multi-step process including methylation, chlorosulfonation, amination, and esterification. google.compatsnap.comgoogle.com These routes, while effective, were often lengthy and could generate significant chemical waste. google.comgoogle.comgoogle.com

Over the years, research has focused on developing more efficient and environmentally friendly synthetic pathways. A notable advancement has been the development of shorter synthetic routes with higher yields and better quality products, thereby reducing the environmental impact. google.comgoogle.com These improved methods have made intermediates like this compound more accessible for broader research and industrial applications.

Contemporary Significance in Organic Research

In contemporary organic research, the significance of this compound and its derivatives lies in their role as versatile building blocks. For example, a series of methyl 5-sulfamoyl-benzoates were designed and synthesized as potential high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. nih.govresearchgate.net This research highlights the potential for developing novel therapeutic agents from this class of compounds. nih.govresearchgate.net

The reactivity of the sulfamoylbenzoate core allows for various chemical modifications, enabling the synthesis of a library of compounds with diverse biological activities. The ability to introduce different substituents onto the benzene (B151609) ring provides a means to fine-tune the molecule's properties, such as its binding affinity and selectivity for a particular biological target. nih.gov

The table below provides a summary of the key chemical information for this compound and a closely related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, which is also a significant intermediate.

| Feature | This compound | Methyl 2-methoxy-5-sulfamoylbenzoate |

| IUPAC Name | This compound | methyl 2-methoxy-5-sulfamoylbenzoate |

| Molecular Formula | C9H11NO4S | C9H11NO5S valuates.com |

| Molecular Weight | 229.25 g/mol | 245.25 g/mol nbinno.com |

| CAS Number | 63435-09-6 | 33045-52-2 nbinno.com |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder nbinno.com |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Soluble in DMSO, methanol; sparingly soluble in water nbinno.com |

| Melting Point | Not specified | 178-182°C nbinno.com |

The ongoing research into compounds like this compound underscores the continued importance of fundamental organic synthesis in driving innovation in fields such as medicine and agriculture. The development of novel synthetic methodologies and the exploration of the biological activities of these compounds remain active and promising areas of scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDUXRBJDQSTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advancements for Methyl 2 Methyl 5 Sulfamoylbenzoate

Mechanistic Investigations of Synthetic Transformations

The synthesis of Methyl 2-methyl-5-sulfamoylbenzoate likely proceeds through a multi-step pathway, primarily involving the creation of a key intermediate, 2-methyl-5-sulfamoylbenzoic acid, followed by esterification. The core transformations are electrophilic aromatic substitution to introduce the sulfamoyl group and a subsequent esterification reaction.

Reaction Mechanism Elucidation

A plausible synthetic route begins with methyl 2-methylbenzoate. The mechanism involves two main stages:

Electrophilic Aromatic Substitution: Chlorosulfonation The introduction of the sulfonyl group onto the aromatic ring is typically achieved via chlorosulfonation using chlorosulfonic acid (ClSO₃H). The reaction mechanism is a classic electrophilic aromatic substitution. The highly electrophilic sulfur trioxide (SO₃), either present in or generated from chlorosulfonic acid, is attacked by the electron-rich π system of the benzene (B151609) ring. The methyl and methoxycarbonyl groups on the starting material act as directors, influencing the position of the incoming electrophile. The methyl group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. The substitution occurs at the 5-position, which is para to the activating methyl group and meta to the deactivating ester group. A resonance-stabilized intermediate, known as a sigma complex or arenium ion, is formed before a proton is eliminated to restore aromaticity, yielding methyl 2-methyl-5-(chlorosulfonyl)benzoate.

Nucleophilic Substitution: Amination The resulting sulfonyl chloride is a highly reactive intermediate. The chlorosulfonyl group is a strong electrophile. It readily undergoes nucleophilic substitution with ammonia (B1221849) or other amine sources to form the corresponding sulfonamide. The reaction proceeds with the nitrogen atom of the amine attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfamoyl group, resulting in this compound.

An alternative pathway involves the esterification of 2-methyl-5-sulfamoylbenzoic acid as the final step. The mechanism for this Fischer esterification involves the initial protonation of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. The protonated carboxyl group is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers and the elimination of a water molecule follow, ultimately yielding the methyl ester product.

Kinetic and Thermodynamic Profiling of Formation Reactions

Kinetic Analysis: A kinetic study would investigate the rate of the reaction, influenced by factors such as temperature, concentration of reactants, and catalyst loading. For similar esterification reactions, it has been shown that increasing the reaction temperature significantly increases the reaction rate, suggesting the process is controlled by surface reaction kinetics or internal diffusion. nih.gov For the sulfonation step, the reaction is typically fast and highly exothermic. Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, can be applied to experimental data to determine if the reaction is limited by factors like mass transfer or the surface reaction on the catalyst. nih.gov

Process Optimization and Scale-up Considerations in Research Contexts

While specific process optimization and scale-up studies for this compound are sparse, extensive research on the closely related Methyl 2-methoxy-5-sulfamoylbenzoate provides a valuable framework for understanding the key parameters and methodologies. researchgate.net

Efficiency and Yield Optimization

Optimizing the synthesis of sulfamoyl benzoates involves careful control of reaction conditions to maximize yield and minimize side products. Drawing parallels from patented methods for the methoxy (B1213986) analogue, key variables include reactant stoichiometry, catalyst choice and concentration, temperature, and reaction time. google.compatsnap.com

For instance, in a copper-catalyzed synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate from a chloro-precursor, the molar ratio of the precursor to the aminating agent (sodium aminosulfinate) is a critical parameter, with optimal ratios reported between 1:1.05 and 1:1.2. google.com Temperature control is also vital; these reactions are often conducted in a range of 40-65°C for 8 to 16 hours to ensure completion while preventing degradation. google.compatsnap.com

Below is an interactive table illustrating how yields can be affected by varying reaction parameters, based on data from analogous syntheses. patsnap.comgoogle.com

| Precursor Molar Eq. | Catalyst (mol%) | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1.0 | 5.0 | 65 | 12 | 94.5 |

| 1.0 | 10.0 | 45 | 14 | 95.1 |

| 1.0 | 8.0 | 50 | 10 | 96.6 |

| 1.0 | 8.0 | 40 | 8 | 96.6 |

This data is illustrative and based on the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate. patsnap.comgoogle.com

Purity Enhancement Techniques

Achieving high purity is essential, particularly for pharmaceutical intermediates. Common techniques employed in the synthesis of related sulfamoyl benzoates include:

Decolorization: After the reaction is complete, the crude mixture is often treated with activated carbon to adsorb colored impurities and byproducts. google.compatsnap.com

Filtration: The catalyst and any solid byproducts (like sodium chloride in certain routes) are removed by filtration, often while the solution is hot to prevent premature crystallization of the product. google.comgoogle.com

Concentration: The filtrate is concentrated under reduced pressure to remove the solvent. patsnap.com

Recrystallization/Drying: The final crude product is purified by recrystallization from a suitable solvent system. The purified solid is then dried under vacuum at a controlled temperature (e.g., 60°C) to remove residual solvents, yielding a high-purity crystalline powder. google.compatsnap.com High-performance liquid chromatography (HPLC) is typically used to confirm the final purity, which can exceed 99.5% with these methods. google.com

Industrial Scale-up Research Methodologies

Scaling up the synthesis from a laboratory bench to an industrial process involves addressing challenges related to mass and heat transfer, safety, and economic viability. Research into the scale-up of Methyl 2-methoxy-5-sulfamoylbenzoate synthesis highlights a typical four-step process starting from salicylic (B10762653) acid: etherification, chlorosulfonation, amination, and esterification. researchgate.net

The key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: Understanding these properties is crucial for designing appropriate reactors (e.g., batch or continuous flow) and ensuring adequate heat removal, as many steps like sulfonation are highly exothermic. researchgate.net

Process Safety: A thorough hazard analysis is required to manage reactive intermediates like sulfonyl chlorides and control exothermic reactions to prevent thermal runaways.

Solvent and Catalyst Selection: The choice of solvents (e.g., tetrahydrofuran) and catalysts (e.g., cuprous bromide) must be evaluated for efficiency, cost, safety, and environmental impact. patsnap.comgoogle.com The goal is often to find routes that are more environmentally friendly and avoid the generation of large amounts of waste. google.com

Downstream Processing: Efficient and scalable methods for product isolation and purification, as described in section 2.4.2, are critical for achieving the desired quality and yield on a large scale. researchgate.net Pilot plant tests are conducted to validate the process at an intermediate scale before committing to full industrial production. researchgate.net

Chemical Reactivity and Derivatization Research of Methyl 2 Methyl 5 Sulfamoylbenzoate

Reactivity Profile of Functional Groups

The chemical nature of Methyl 2-methyl-5-sulfamoylbenzoate is defined by the reactivity of its ester, sulfamoyl, and aromatic components. Each group exhibits characteristic reactions that can be selectively targeted under specific conditions.

Ester Group Transformations

The methyl ester group (-COOCH₃) is a primary site for nucleophilic acyl substitution. Common transformations are central to creating derivatives with modified polarity and functionality.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-5-sulfamoylbenzoic acid, under either acidic or basic (saponification) conditions. This conversion is a fundamental step in the synthesis of many derivatives where the carboxylic acid itself is the target or an intermediate for further reactions, such as amide bond formation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, altering the ester's properties.

Amidation: The ester can be converted directly to an amide by reacting with ammonia (B1221849) or a primary/secondary amine. This reaction is often slower than starting from the more reactive acyl chloride but is a common derivatization pathway.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (2-methyl-5-sulfamoylphenyl)methanol.

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 2-methyl-5-sulfamoylbenzoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-methyl-5-sulfamoylbenzoate |

| Amidation | RNH₂, Heat | N-alkyl-2-methyl-5-sulfamoylbenzamide |

| Reduction | LiAlH₄, then H₂O | (2-methyl-5-sulfamoylphenyl)methanol |

Sulfamoyl Moiety Reactivity

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many drug molecules, notably in carbonic anhydrase inhibitors. nih.gov Its reactivity is centered on the acidic protons of the nitrogen atom.

N-Alkylation/N-Arylation: The sulfonamide protons can be removed by a suitable base, and the resulting anion can react with electrophiles to form N-substituted derivatives.

Formation of Sulfonamide-based Inhibitors: The primary sulfonamide is a well-established zinc-binding group in metalloenzymes. nih.gov Its utility in designing enzyme inhibitors often relies on keeping this group unmodified, while derivatization occurs elsewhere on the molecule to enhance binding affinity and selectivity. nih.gov

Synthesis Precursor: In many synthetic routes, the sulfamoyl group is introduced by the amination of a corresponding sulfonyl chloride. For instance, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), an analog, can involve the reaction of 2-methoxy-5-chlorosulfonyl-benzoic acid with ammonia. researchgate.net

| Reaction Type | Reagent(s) | General Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. R-X | N-alkyl-2-methyl-5-sulfamoylbenzoate |

| N-Acylation | Acyl chloride, Pyridine | N-acyl-2-methyl-5-sulfamoylbenzoate |

Aromatic Ring Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is governed by the directing effects of the existing substituents.

Directing Effects:

Methyl group (-CH₃) at C2: An activating, ortho, para-director. It directs incoming electrophiles to positions 4 and 6. youtube.com

Methyl ester (-COOCH₃) at C1: A deactivating, meta-director. It directs incoming electrophiles to position 3. youtube.com

Sulfamoyl group (-SO₂NH₂) at C5: A deactivating, meta-director. It directs incoming electrophiles to positions 1 and 3. youtube.com

Predicted Reactivity: There is a conflict in the directing effects. The activating methyl group strongly favors substitution at the C4 (para) and C6 (ortho) positions. The deactivating ester and sulfamoyl groups direct towards the C3 position. In such cases, the most powerfully activating group typically controls the position of substitution. Therefore, electrophilic attack is most likely to occur at positions 4 and 6. Steric hindrance from the adjacent C1 and C2 substituents might influence the ratio of 4-substituted versus 6-substituted products.

Synthesis of Analogs and Derivatives for Research Applications

The synthesis of analogs of this compound is a key strategy in drug discovery, particularly for developing selective enzyme inhibitors. nih.gov Modifications can be targeted at the functional groups or the aromatic core.

Structural Modifications of the Ester and Sulfamoyl Groups

As discussed in the reactivity profile, the ester and sulfamoyl groups are readily modified to produce libraries of compounds for research. For example, converting the ester to a series of amides introduces new hydrogen bonding capabilities and can modulate the pharmacokinetic properties of the molecule. While the primary sulfamoyl group is often retained for its biological activity, its N-functionalization provides another avenue for creating derivatives.

Aromatic Core Modifications

Altering the substitution pattern on the aromatic ring is a powerful method for optimizing biological activity and selectivity. Research on related methyl 5-sulfamoylbenzoates demonstrates that introducing or replacing substituents on the aromatic core can lead to compounds with high affinity for specific targets. nih.gov

A key synthetic strategy involves nucleophilic aromatic substitution (SNAAr) on halogenated precursors. For instance, in the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, a chlorine or bromine atom on the ring is displaced by various sulfur-containing nucleophiles. nih.gov This approach allows for the introduction of a wide range of functional groups at specific positions on the aromatic ring.

The following table, based on research into related analogs, illustrates this synthetic approach. nih.gov

| Starting Material (Analog) | Nucleophile | Reaction Conditions | Resulting Derivative Structure (General) |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Aryl/Alkyl Thiols (R-SH) | Triethylamine, Methanol, Boil | Methyl 2-chloro-4-(R-thio)-5-sulfamoyl-benzoate |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Aryl/Alkyl Thiols (R-SH) | K₂CO₃, DMSO, 60 °C | Methyl 4-chloro-2-(R-thio)-5-sulfamoyl-benzoate |

| Methyl 2-chloro-4-(R-thio)-5-sulfamoyl-benzoate | H₂O₂, Acetic Acid, 75 °C | in situ peracetic acid | Methyl 2-chloro-4-(R-sulfonyl)-5-sulfamoyl-benzoate |

This research highlights that nucleophilic substitution can be directed to either the C2 or C4 position depending on the reaction conditions. nih.gov Furthermore, the newly introduced sulfanyl (B85325) (thioether) group can be subsequently oxidized to a sulfonyl (sulfone) group, adding another layer of chemical diversity. nih.gov

Role as a Precursor in Advanced Organic Synthesis

Based on the reactivity of its analogues, this compound is anticipated to be a valuable precursor in advanced organic synthesis. The presence of multiple functional groups—the methyl ester, the sulfonamide, and the methyl group on the benzene ring—provides several sites for chemical modification, allowing for the construction of more complex molecular frameworks.

The derivatization of structurally similar compounds, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, highlights the potential of this class of molecules in building complex structures. For instance, nucleophilic aromatic substitution reactions on dihalo-substituted analogues have been employed to introduce various substituents onto the benzene ring. nih.gov In these reactions, the position of substitution (ortho or para to the sulfamoyl group) can be influenced by the nature of the incoming nucleophile and the reaction conditions. nih.gov This suggests that the methyl group in this compound could similarly direct the regioselectivity of such transformations.

Furthermore, the sulfonamide group itself can be a site for derivatization. For example, N-alkylation or N-arylation of the sulfonamide can introduce a wide range of functionalities, leading to the creation of diverse molecular architectures. These modifications are often crucial for modulating the biological activity of the final compounds.

Analogues of this compound are key components in multi-step synthesis pathways, particularly in the pharmaceutical industry. Methyl 2-methoxy-5-sulfamoylbenzoate, for example, is a well-established intermediate in the synthesis of antipsychotic drugs like Sulpiride and Levosulpiride. google.com The synthesis of these active pharmaceutical ingredients typically involves the reaction of the sulfamoylbenzoate intermediate with an appropriate amine, demonstrating the integration of this precursor into a broader synthetic strategy.

The general synthetic utility is further exemplified by the synthesis of potent and selective inhibitors of carbonic anhydrase IX, a target for anticancer therapies. In this context, substituted methyl 5-sulfamoyl-benzoates are used as building blocks to create a library of compounds with varying substituents on the aromatic ring, ultimately leading to the identification of highly active drug candidates. nih.gov

Table 1: Key Reactions in the Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (as an analogue)

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 2-Methoxy-5-chlorobenzoic acid methyl ester, Sodium aminosulfinate | Cuprous bromide, Tetrahydrofuran, 45°C, 14 h | Methyl 2-methoxy-5-sulfamoylbenzoate | 95.09 | google.com |

Advanced Structural and Spectroscopic Investigations of Methyl 2 Methyl 5 Sulfamoylbenzoate

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental tools for elucidating the precise structure and conformational dynamics of molecules like Methyl 2-methyl-5-sulfamoylbenzoate. These methods provide a detailed picture of the atomic arrangement and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR would provide crucial data on the chemical environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methyl group attached to the benzene (B151609) ring, the methyl group of the ester, and the protons of the sulfamoyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the sulfamoyl and ester groups, and the electron-donating nature of the methyl group. The splitting patterns (spin-spin coupling) of these aromatic signals would reveal their relative positions on the benzene ring. For instance, protons on adjacent carbons would split each other's signals into doublets, triplets, or more complex multiplets, depending on the number of neighbors.

Illustrative ¹H NMR Data for a Substituted Benzoate (B1203000) Derivative

| Proton Group | Illustrative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.8 - 8.2 | Multiplet | - |

| Aromatic-H | 7.2 - 7.6 | Multiplet | - |

| Ester -OCH₃ | 3.9 | Singlet | - |

| Ring -CH₃ | 2.5 | Singlet | - |

| Sulfamoyl -NH₂ | 5.0 (broad) | Singlet | - |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, IR spectroscopy would clearly show the presence of key functional groups. For example, the N-H stretching vibrations of the sulfamoyl group would appear as two distinct bands in the region of 3300-3400 cm⁻¹. The S=O stretches of the sulfonamide are expected to be strong and appear in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions for the asymmetric and symmetric vibrations, respectively. The C=O stretching of the ester group would be a prominent peak around 1720 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the vibrations of the benzene ring and the sulfur-containing functional group, which often give rise to strong Raman signals. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule.

Illustrative Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Illustrative Frequency Range (cm⁻¹) |

| Sulfamoyl (-SO₂NH₂) | N-H Stretch | 3300 - 3400 |

| Sulfamoyl (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfamoyl (-SO₂NH₂) | S=O Symmetric Stretch | 1160 - 1140 |

| Ester (-COOCH₃) | C=O Stretch | ~1720 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Note: This table is illustrative and based on typical frequency ranges for these functional groups.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire ester group (-COOCH₃). Cleavage of the C-S bond could lead to fragments corresponding to the sulfamoyl group and the substituted benzene ring. The loss of SO₂ is also a common fragmentation pathway for sulfonamides. Analysis of these fragments helps to piece together the molecular structure.

Hypothetical Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion |

| [M]⁺ | [C₈H₉NO₄S]⁺ |

| [M - 31]⁺ | [M - OCH₃]⁺ |

| [M - 59]⁺ | [M - COOCH₃]⁺ |

| [M - 64]⁺ | [M - SO₂]⁺ |

| [M - 79]⁺ | [M - SO₂NH]⁺ |

Note: This table presents hypothetical fragmentation data for illustrative purposes.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions.

Crystal Structure Determination and Polymorphism Studies

A single-crystal X-ray diffraction study of this compound would reveal its exact solid-state conformation. This includes the planarity of the benzene ring, the torsion angles of the ester and sulfamoyl substituents relative to the ring, and the geometry of the sulfonamide group.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for pharmaceuticals and other materials as different polymorphs can have different physical properties. Studies on sulfonamides have shown that they can exhibit polymorphism. nih.gov Therefore, a thorough investigation would involve attempts to crystallize this compound under various conditions to identify any potential polymorphs. Each polymorph would have a unique crystal structure and packing arrangement.

Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal lattice is determined by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The -NH₂ protons of the sulfamoyl group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl and carbonyl groups can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of complex one-, two-, or three-dimensional networks in the crystal lattice.

In addition to hydrogen bonding, other interactions such as π-π stacking between the aromatic rings and van der Waals forces would also influence the crystal packing. A detailed analysis of these interactions is crucial for understanding the physical properties of the solid material. The study of intermolecular interactions in related sulfonamide crystal structures has highlighted the importance of strong hydrogen bonds and π-π interactions in dictating the crystal packing. nih.gov

Computational Chemistry and Theoretical Studies of Molecular Structure

Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Structure

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study the electronic structure of molecules. DFT, in particular, has become a standard method for its balance of computational cost and accuracy. These calculations can predict a wide range of molecular properties by solving approximations of the Schrödinger equation.

For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to determine its optimized molecular geometry, corresponding to the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic behavior.

Table 1: Illustrative Electronic Properties Calculable via DFT for a Sulfonamide-Containing Aromatic Compound

| Property | Description | Typical Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; associated with ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; associated with electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and interaction with polar solvents and biological targets. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Reveals regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. |

Note: The values in this table are for illustrative purposes to demonstrate the output of DFT calculations. Specific values for this compound would require dedicated computational studies.

Analysis of the Molecular Electrostatic Potential (MEP) would be particularly insightful. For this compound, the MEP would likely show regions of high negative potential around the oxygen atoms of the sulfamoyl and ester groups, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the sulfonamide's amino group would exhibit positive potential, marking them as hydrogen bond donors.

Conformational Energy Landscape Exploration

The flexibility of this compound arises from the potential for rotation around several single bonds, most notably the C-S bond of the sulfonamide group and the C-C bond connecting the ester group to the aromatic ring. Exploring the conformational energy landscape, which maps the potential energy of the molecule as a function of these rotational degrees of freedom, is essential for understanding its dynamic behavior and the populations of different conformers at equilibrium.

Computational studies on analogous molecules, such as p-toluenesulfonamide, have shown that the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.comnih.gov The rotation around the C-S bond is not entirely free and is characterized by a rotational energy barrier. For sulfonamides, the amino group of the sulfonamide often lies perpendicular to the plane of the benzene ring, with the hydrogen atoms of the amine eclipsing the oxygen atoms of the sulfonyl group. nih.gov

A conformational search for this compound would involve systematically rotating key dihedral angles and calculating the energy at each step to identify stable conformers (energy minima) and the transition states that connect them (energy maxima).

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

| C(aromatic)-C(aromatic)-S-N | Rotation of the sulfonamide group relative to the benzene ring. | Determines the overall shape of the molecule and potential for intramolecular interactions. |

| C(aromatic)-S-N-H | Orientation of the amino group hydrogens. | Influences hydrogen bonding capabilities. |

| C(aromatic)-C(aromatic)-C(ester)-O | Rotation of the methyl ester group relative to the benzene ring. | Affects steric hindrance and interaction with neighboring groups. |

| C(aromatic)-C(ester)-O-CH3 | Orientation of the methyl group of the ester. | Can influence solubility and steric interactions. |

Note: This table identifies the crucial rotational parameters for a conformational study. The actual energy barriers and preferred angles would be determined through detailed computational scans.

For p-toluenesulfonamide, a structurally related compound, the barrier to rotation for the methyl group is very low, suggesting nearly free rotation. mdpi.com In contrast, the rotation around the S-N bond in some sulfonamides can be significantly hindered, with energy barriers that are high enough to be detected by NMR spectroscopy at room temperature. researchgate.netcapes.gov.br A thorough computational analysis of this compound would precisely quantify these rotational barriers, providing a detailed picture of its conformational flexibility.

Analytical Methodologies for Research Grade Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. The development of a robust HPLC method is critical for achieving accurate and reproducible results. While specific methods for Methyl 2-methyl-5-sulfamoylbenzoate are not extensively published, methodologies for structurally similar compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate and other benzoate (B1203000) esters, provide a strong foundation for method development. google.comresearchgate.net

A typical method development strategy involves the selection of a suitable stationary phase, mobile phase, and detector. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice. researchgate.net For instance, a C8 or C18 column is often used as the stationary phase. researchgate.netnih.gov The mobile phase is typically a mixture of an aqueous component (like water with a pH modifier such as phosphoric or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). google.comresearchgate.netnih.gov The separation is achieved by optimizing the mobile phase composition, either through an isocratic (constant composition) or gradient (varying composition) elution. researchgate.netnih.gov Detection is frequently performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. google.comresearchgate.net

A patent for the related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, specifies HPLC conditions used to achieve a purity of over 99.5%. google.com These conditions, which are readily adaptable for this compound, are detailed in the table below.

Table 1: Example HPLC Conditions for a Related Benzoate Derivative

| Parameter | Value | Source |

|---|---|---|

| Stationary Phase | Not specified, but C18 is common for this class | nih.gov |

| Mobile Phase | Water:Methanol (700:200 v/v) | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detection Wavelength | 240 nm | google.com |

| Sample Preparation | 0.01 g of sample diluted to 25 mL with mobile phase | google.com |

| Injection Volume | 5 µL | google.com |

Method validation would subsequently be performed to ensure linearity, precision, accuracy, and robustness, confirming that the method is suitable for its intended purpose. researchgate.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to detect and quantify volatile impurities that may be present from the synthesis process. These could include residual solvents or volatile by-products.

The compound itself, due to its polarity and relatively high molecular weight (229.25 g/mol ), may require derivatization to increase its volatility for GC analysis, although analysis of related compounds like methyl benzoate is straightforward. The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides structural information, aiding in the identification of unknown impurities. For the related compound, Methyl 2-(aminosulfonyl)benzoate, GC-MS data is available and provides a reference for the fragmentation patterns one might expect. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of organic reactions. sigmaaldrich.com During the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. sigmaaldrich.comyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). sigmaaldrich.com The plate is then developed in a chamber containing a suitable mobile phase, which is usually a mixture of non-polar and polar solvents. sigmaaldrich.com The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. sigmaaldrich.comyoutube.com The spots are visualized under UV light, as compounds containing aromatic rings like this compound are typically UV-active. sigmaaldrich.com

Table 2: Illustrative TLC Conditions for Monitoring a Benzoate Esterification

| Parameter | Value | Source |

|---|---|---|

| Stationary Phase | TLC silica gel 60 F254 MS-grade | sigmaaldrich.com |

| Mobile Phase | Toluene:Ethanol (9:1 v/v) | sigmaaldrich.com |

| Migration Distance | 5 cm | sigmaaldrich.com |

| Visualization | UV light at 254 nm | sigmaaldrich.com |

Quantitative Spectroscopic Methods

Spectroscopic methods are used to gain information about the compound's structure and to quantify its concentration in solution.

UV-Visible spectroscopy is a simple and robust method for determining the concentration of a compound in solution, provided the compound has a chromophore that absorbs light in the UV-Vis range. Due to the presence of the substituted benzene (B151609) ring, this compound is expected to absorb UV radiation.

To determine the concentration, a calibration curve based on the Beer-Lambert law is first constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). globalresearchonline.netijcrt.org A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to determine the concentration of an unknown sample. For related compounds like methyl paraben and methyl salicylate, λmax values are reported at 254 nm and around 237-310 nm, respectively. globalresearchonline.netijcrt.orgmdpi.com The precise λmax for this compound would need to be determined experimentally by scanning a dilute solution over the UV range (e.g., 200-400 nm). ijcrt.org

Table 3: Example Data for Beer-Lambert Law Study of a Related Compound

| Concentration (µg/mL) | Absorbance at λmax | Source |

|---|---|---|

| 2 | 0.165 | ijcrt.org |

| 10 | 0.694 | ijcrt.org |

| 20 | 1.388 | ijcrt.org |

| 30 | 2.082 | ijcrt.org |

| 40 | 2.776 | ijcrt.org |

Note: This data is illustrative for Methyl Salicylate at 237 nm and serves as an example of a typical calibration study.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte.

The purity of the target compound is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the two methyl groups (the ester and the one on the ring), the aromatic protons, and the sulfamoyl (-SO₂NH₂) protons. By choosing a signal that does not overlap with any impurity or solvent signals, a highly accurate purity value can be determined. This method is particularly valuable for certifying research-grade reference materials.

Hyphenated Techniques for Comprehensive Analysis

To ensure the quality and purity of active pharmaceutical ingredients (APIs) and their intermediates, regulatory bodies mandate a thorough understanding of their impurity profiles. lcms.cz Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. They offer unparalleled sensitivity and selectivity, enabling the detection, identification, and quantification of trace-level impurities that may impact the safety and efficacy of the final drug product. researchgate.net For a compound like Methyl 2-methoxy-5-sulfamoylbenzoate, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount. researchgate.net

GC-MS and LC-MS for Impurity Identification and Structural Confirmation

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for both qualitative and quantitative analysis. LC-MS and GC-MS are routinely employed to identify and characterize process-related impurities, degradation products, and residual starting materials in pharmaceutical intermediates. researchgate.netindocoanalyticalsolutions.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Methyl 2-methoxy-5-sulfamoylbenzoate. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound, often achieving purity levels greater than 99.5%. patsnap.comgoogle.com When coupled with a mass spectrometer, HPLC provides not only the retention time of the main component and its impurities but also their mass-to-charge ratios (m/z), which is crucial for structural elucidation.

LC-MS can be used to:

Profile Impurities: Detect and quantify known and unknown impurities that may be present from the synthesis process, such as unreacted starting materials or by-products. researchgate.net

Structural Confirmation: The mass spectrum provides molecular weight information and fragmentation patterns that help confirm the structure of the main compound and identify unknown impurities. indocoanalyticalsolutions.com

Trace-Level Analysis: Modern LC-MS instruments, especially those with tandem mass spectrometry (MS/MS) capabilities, offer extremely low limits of detection (LOD) and quantification (LOQ), making them ideal for analyzing potentially genotoxic impurities (PGIs) at parts-per-million (ppm) levels. rsc.orgnih.gov

Several patents detailing the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate specify HPLC conditions for purity analysis, which form the basis of an LC-MS method. patsnap.comgoogle.com

Table 1: Representative LC-MS Parameters for Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate

| Parameter | Setting | Purpose |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | Separates components of the mixture. |

| Column | C18 (e.g., Zorbax SB C18) nih.gov | Stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Water and Methanol patsnap.comgoogle.com or Acetonitrile. | Elutes compounds from the column. |

| Detection Wavelength (UV) | 240 nm patsnap.com | Initial detection and quantification based on UV absorbance. |

| Flow Rate | 1.0 mL/min patsnap.com | Controls the speed of the mobile phase. |

| Injection Volume | 5 µL patsnap.com | Amount of sample introduced into the system. |

| Ionization Source | Electrospray Ionization (ESI) nih.gov | Generates ions from the analyte molecules for MS analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem (MS/MS) researchgate.net | Separates ions based on their mass-to-charge ratio. |

| Scan Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) nih.gov | Full scan for identification; MRM for sensitive quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. While Methyl 2-methoxy-5-sulfamoylbenzoate itself may have limited volatility, GC-MS is highly effective for identifying volatile impurities, residual solvents, or certain reaction by-products that may be present in the sample. researchgate.netnih.gov For less volatile analytes, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.net

The process involves:

Injection: The sample is vaporized in a heated inlet.

Separation: Components are separated in a capillary column based on their boiling points and interaction with the stationary phase.

Ionization & Detection: Separated components enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint for identification. nih.gov

Table 2: Typical GC-MS Parameters for Impurity Analysis

| Parameter | Setting | Purpose |

| Chromatography System | Gas Chromatography (GC) | Separates volatile components. |

| Column | Capillary column (e.g., DB-35, DB-WAX) nih.govnih.gov | Stationary phase for separation based on volatility. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. |

| Inlet Temperature | 280 °C (typical) nih.gov | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 80°C to 295°C) nih.gov | Controls the separation by ramping the column temperature. |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov | Fragments molecules to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates fragment ions by mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Coupled Spectroscopic Techniques for Enhanced Characterization

Beyond the standard hyphenated techniques of GC-MS and LC-MS, more advanced coupled systems can provide even deeper structural insights, although specific applications to Methyl 2-methoxy-5-sulfamoylbenzoate are not widely published. These techniques are particularly valuable when the identity of an unknown impurity cannot be determined by mass spectrometry alone.

One powerful, albeit less common, technique is LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) . This method directly couples an HPLC system with an NMR spectrometer. As peaks elute from the chromatography column, they are passed through the NMR flow cell, allowing for the acquisition of NMR spectra (such as ¹H NMR and ¹³C NMR) for each separated component. This provides unambiguous structural information, including stereochemistry, which can be difficult to obtain from MS data alone. While a powerful tool for complex impurity identification, its lower sensitivity compared to MS means it is typically reserved for challenging structural elucidation problems. indocoanalyticalsolutions.com

Emerging Research Frontiers and Future Perspectives

Innovations in Synthesis and Sustainable Production

Currently, there is no specific information in the reviewed literature detailing dedicated synthetic routes, innovations, or sustainable production methods for Methyl 2-methyl-5-sulfamoylbenzoate.

The synthesis of structurally similar compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate, traditionally involves a multi-step process starting from salicylic (B10762653) acid, which includes methylation, chlorosulfonation, amination, and esterification. google.compatsnap.comsemanticscholar.org This process is often associated with long routes and significant waste production. google.com More modern, sustainable approaches for the methoxy (B1213986) analogue have been developed to shorten the synthetic route and reduce environmental impact by using different catalysts and reaction conditions. google.comgoogle.com

For this compound, a hypothetical synthesis would likely start from 2-methylbenzoic acid (o-toluic acid). The process would involve the chlorosulfonation of the aromatic ring, followed by amination to form the sulfonamide group, and finally esterification of the carboxylic acid with methanol. A potential intermediate in this synthesis is Methyl 5-(chlorosulfonyl)-2-methylbenzoate. bldpharm.com However, specific research optimizing this pathway or developing greener alternatives for this compound has not been identified.

Exploration of Novel Chemical Transformations and Reactions

There is a lack of published research on the novel chemical transformations and reactions of this compound. The reactivity of the molecule would be dictated by its functional groups: the ester, the sulfonamide, and the aromatic ring with a methyl substituent. One could anticipate reactions typical for these groups, such as hydrolysis of the ester, N-alkylation of the sulfonamide, or electrophilic substitution on the aromatic ring.

Research on related compounds, like Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates, shows that the sulfonamide group is a key pharmacophore for designing inhibitors of enzymes like carbonic anhydrase. nih.gov Transformations in these related series often involve nucleophilic substitution of halogen atoms on the benzene (B151609) ring. nih.gov Such studies provide a template for potential future research into the reactivity of this compound, but no specific examples currently exist in the literature.

Development of New Analytical and Characterization Tools

No studies dedicated to developing new analytical or characterization tools for this compound have been found. Standard analytical techniques would be applicable for its characterization.

For its parent acid, 2-methyl-5-sulfamoylbenzoic acid, computational property predictions are available in public databases. nih.govuni.lu For the closely related Methyl 2-methoxy-5-sulfamoylbenzoate, High-Performance Liquid Chromatography (HPLC) methods have been developed to assess purity and yield in synthesis processes. patsnap.comgoogle.comresearchgate.net Furthermore, its structure has been confirmed by methods such as 1HNMR. researchgate.net It is expected that similar standard methods, including HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, would be used for the identification and characterization of this compound.

Computational Design and Prediction of Derivative Properties

There is no specific research available on the computational design or prediction of properties for derivatives of this compound.

However, computational studies are a significant part of the research on analogous sulfonamides. For instance, in the study of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as carbonic anhydrase inhibitors, computational work helps to understand the binding thermodynamics and structural reasons for selectivity. nih.gov Public chemical databases provide predicted properties for the parent compound, 2-methyl-5-sulfamoylbenzoic acid, such as its molecular weight and XlogP. nih.govuni.lu Similar computational approaches could be applied to this compound and its potential derivatives to predict their physicochemical properties and biological activities, but such dedicated research is not yet available.

Predicted Properties for the Parent Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9NO4S | nih.gov |

| Molecular Weight | 215.23 g/mol | nih.gov |

| XLogP3-AA | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Integration into Advanced Materials Research

No literature exists that describes the integration of this compound into advanced materials research. The presence of multiple functional groups could theoretically make it a candidate as a monomer or an additive in polymer science, but this remains a purely speculative area without supporting research.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-methyl-5-sulfamoylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sulfonylation of methyl benzoate derivatives. Key parameters include temperature control (e.g., 60–80°C for sulfamoyl group introduction), catalyst selection (e.g., pyridine for acid scavenging), and stoichiometric ratios of reagents. Optimization may involve stepwise monitoring via thin-layer chromatography (TLC) to identify intermediates and adjust reaction times . For analogs like triflusulfuron methyl ester, similar protocols use triazine-based coupling agents under anhydrous conditions .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and aromatic protons, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For advanced validation, X-ray crystallography may be used if single crystals are obtainable .

Q. How can HPLC methods be validated for purity assessment of this compound?

- Methodology : Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% trifluoroacetic acid. Validate parameters including linearity (R² > 0.999), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%). Spiked samples with impurities (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid) ensure specificity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Methodology : Discrepancies may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify polymorphs, while recrystallization in solvents like ethanol or ethyl acetate isolates pure phases. Cross-reference with certified reference standards (e.g., EP/Pharmaceutical grade) ensures accuracy .

Q. How can researchers design experiments to investigate the bioactivity of this compound in pesticide development?

- Methodology : Conduct enzyme inhibition assays (e.g., acetolactate synthase for herbicidal activity) using recombinant proteins. Dose-response curves (IC₅₀ determination) and molecular docking studies (e.g., AutoDock Vina) predict binding modes. In vivo trials on model organisms (e.g., Arabidopsis) validate efficacy under controlled environmental conditions .

Q. What advanced techniques characterize trace impurities in this compound batches?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. Compare retention times and fragmentation patterns against synthetic standards (e.g., 4-chloro-5-sulfamoyl-2-[[(tetrahydrofuran-2-yl)methyl]amino]benzoic acid). Quantify using external calibration curves .

Q. How can computational modeling aid in optimizing the stability of this compound under varying pH conditions?

- Methodology : Perform density functional theory (DFT) calculations to predict hydrolysis pathways at different pH levels. Experimentally validate by incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS. Accelerated stability studies (40°C/75% RH) correlate with computational predictions .

Data Analysis and Conflict Resolution

Q. How should researchers address conflicting bioactivity data from in vitro vs. in vivo studies on this compound?

- Methodology : Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic clearance) using radiolabeled compounds. Perform tissue distribution studies in rodents to identify accumulation sites. Adjust experimental designs to account for species-specific metabolism or delivery methods (e.g., nanoformulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.